molecular formula C13H20O5 B1265280 Tricladic acid C

Tricladic acid C

Cat. No.: B1265280
M. Wt: 256.29 g/mol
InChI Key: CDMKEGLENKKMCC-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricladic acid C is a fungal secondary metabolite first isolated from Tricladium castaneicola. Its structure was confirmed through total synthesis, which established a bicyclic anhydride framework with an (E)-1,3-diene moiety . The compound is biosynthetically derived from citraconic anhydride, with stereocontrolled coupling of a nitronate intermediate and a bromo-diester precursor forming the core scaffold . This compound belongs to the maleidride family, a class of fungal anhydrides known for diverse bioactivities, though specific biological data for this compound remain underexplored in the provided evidence. Its structural instability in exo-diene configurations highlights the importance of stereochemical precision in synthesis and functional studies .

Properties

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

(2E)-2-(8-hydroxyoctylidene)-3-methylidenebutanedioic acid

InChI

InChI=1S/C13H20O5/c1-10(12(15)16)11(13(17)18)8-6-4-2-3-5-7-9-14/h8,14H,1-7,9H2,(H,15,16)(H,17,18)/b11-8+

InChI Key

CDMKEGLENKKMCC-DHZHZOJOSA-N

Isomeric SMILES

C=C(/C(=C\CCCCCCCO)/C(=O)O)C(=O)O

Canonical SMILES

C=C(C(=CCCCCCCCO)C(=O)O)C(=O)O

Synonyms

tricladic acid C

Origin of Product

United States

Chemical Reactions Analysis

Critical Reaction Mechanisms

2.1 Norrish–Yang Cyclization
This photochemical reaction involves the cleavage of a C–H bond in 3 , facilitated by a β-face reaction of LiAlH4. The reaction generates a cis-decalin-like structure (M ), enabling selective functionalization of the ethereal C4–H bond .

2.2 Stereoselective Reduction
LiAlH4 with LiI achieves 98% stereoselectivity at the C3 position, forming a lithium-chelated intermediate that dictates the stereochemical outcome .

2.3 Oxidation and Acetylation
AZADOL and NaClO2 oxidize primary hydroxy groups to carboxylic acids, while peracetylation protects sensitive functional groups. This step is critical for forming the tricarboxylic acid framework .

Experimental Data and Yields

3.1 Key Reagents and Their Roles

ReagentRole
LiAlH4Stereoselective reduction of C3-ketone
AZADOLOxidation of hydroxy groups to carboxylic acids
DCCCoupling reagent in condensation reactions
Violet LEDInitiates Norrish–Yang cyclization

3.2 Reaction Conditions

ParameterDetails
IrradiationViolet LED (405 nm) in microflow system
TemperatureAmbient (22–25°C)
SolventTHF or CH2Cl2

3.3 Yield Analysis

  • Final yield of 1 from 4 : 12% over 26 steps .

  • Intermediate 17 : 85% yield after oxidation and esterification .

Research Findings

  • Scalability : The microflow system increases efficiency and reduces reaction time for the Norrish–Yang cyclization .

  • Regioselectivity : The electron-withdrawing benzoyl (Bz) group directs functionalization to the electron-rich C4–H bond .

  • Stereochemical Control : Lithium chelation ensures high stereoselectivity (≥98%) in ketone reductions .

Comparison with Similar Compounds

Data Tables

Table 2: Structural Features
Compound Substituents Diene Geometry Ring Size Molecular Weight (Da)
This compound Methyl, carboxyl E-configuration 6-membered 280.3 (calc.)
Waquafranone B Hydroxyl, ethyl Mixed E/Z 5-membered 262.2 (calc.)

Critical Research Findings

Structural Revision Impact: Waquafranone B’s initial misassignment underscores the importance of synthetic validation in natural product studies, a rigor applied successfully to this compound .

Instability Mechanisms : Exo-diene anhydrides undergo rapid isomerization or hydrolysis, necessitating storage and handling protocols distinct from more stable analogs .

Q & A

Q. Table 1. HPLC Parameters for Purity Analysis

Column TypeMobile PhaseFlow RateRetention TimePurity Threshold
C18 Reverse PhaseAcetonitrile:H₂O (70:30)1.0 mL/min8.2 min≥95%
Adapted from standard protocols for fatty acid derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:
A combination of techniques ensures accurate characterization:

  • ¹H/¹³C NMR : Assign chemical shifts to functional groups (e.g., carboxylic acid protons at δ 10–12 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 320.2) .
  • Cross-validation : Compare data with published spectra of analogous compounds to resolve ambiguities .

Advanced: How can researchers address contradictions in reported biological activities of this compound?

Methodological Answer:
Contradictions often arise from variability in experimental conditions. Mitigation strategies include:

  • Triangulation : Combine in vitro, in vivo, and computational data to validate activity .
  • Dose-response studies : Test a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Meta-analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables like cell lines or solvent systems (Table 2) .

Q. Table 2. Key Variables Influencing Bioactivity

VariableExample Impact
Cell LineIC₅₀ varies 10-fold between HeLa vs. MCF-7
SolventDMSO >0.1% inhibits apoptosis in primary cells
Assay Duration24h vs. 48h exposure alters metabolic activity
Based on clustered data analysis frameworks .

Advanced: What computational strategies predict this compound’s interactions with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding affinities to receptors (e.g., COX-2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability .
  • Validation : Compare predicted binding sites with mutagenesis data or crystallographic structures .
  • Limitations : Address force field inaccuracies by cross-referencing multiple software outputs (e.g., Schrödinger vs. AMBER) .

Basic: How to design a robust assay for this compound’s antioxidant activity?

Methodological Answer:

  • Assay Selection : Use DPPH radical scavenging and FRAP assays for complementary data .
  • Controls : Include Trolox as a positive control and solvent-only blanks .
  • Data Normalization : Express activity as % inhibition relative to controls ± SEM (n=3) .
  • Troubleshooting : Account for auto-oxidation by conducting assays under inert atmospheres .

Advanced: What statistical approaches resolve variability in this compound’s pharmacokinetic data?

Methodological Answer:

  • Mixed-effects models : Account for inter-subject variability in bioavailability studies .
  • PCA : Identify outliers in absorption/distribution parameters (e.g., AUC, Cₘₐₓ) .
  • Bayesian Hierarchical Modeling : Integrate sparse data from multiple animal models .
  • Reporting : Adopt CONSORT guidelines for preclinical trials to enhance reproducibility .

Basic: How to conduct a literature review on this compound’s structural analogs?

Methodological Answer:

  • Database Selection : Use PubMed, SciFinder, and Google Scholar with keywords like “tricladic acid derivatives” .
  • Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) with full experimental details .
  • Synthesis Tables : Compile analogs’ bioactivity, synthetic routes, and spectral data for comparative analysis (Table 3) .

Q. Table 3. Comparative Bioactivity of Tricladic Acid Analogs

AnalogTargetIC₅₀ (µM)Reference
Derivative ACOX-212.3
Derivative BmTOR0.45

Advanced: What methodologies validate this compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers and analyze degradation products via LC-MS .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, sampling monthly .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tricladic acid C
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Tricladic acid C

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